(R)-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate
Description
Crystallographic Analysis of Chiral Centers
X-ray crystallography has been pivotal in confirming the absolute configuration of (R)-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate. The compound crystallizes in a low-symmetry space group, with the asymmetric unit containing one molecule. Key bond metrics include:
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C1–C2 (aromatic ring) | 1.392 ± 0.004 | |
| C2–N (amide bond) | 1.336 ± 0.003 | |
| N–C (pivalamido group) | 1.460 ± 0.005 | |
| Dihedral angle (C1–C2–N) | 112.4° ± 0.2° |
The (R)-configuration at the chiral ethyl-pivalamido center is stabilized by intramolecular hydrogen bonding between the amide N–H and the ester carbonyl oxygen (distance: 2.89 Å), as observed in related structures. The pivalamido group adopts a staggered conformation relative to the aromatic plane, minimizing steric hindrance.
Conformational Dynamics via NMR Spectroscopy
1H and 13C NMR studies reveal restricted rotation about the amide bond and dynamic behavior of the ethyl-pivalamido side chain:
Key NMR Data (CDCl3, 400 MHz):
| Signal (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.82 | d (J=2.4 Hz) | H-6 (aromatic) |
| 7.48 | dd (J=8.6, 2.4 Hz) | H-4 (aromatic) |
| 5.21 | m | CH(NHCO) |
| 3.91 | s | OCH3 |
| 1.32 | s | C(CH3)3 |
NOESY correlations between the pivalamido methyl groups and H-6 confirm the (R)-configuration. Variable-temperature NMR (-40°C to +60°C) shows coalescence of diastereotopic ethyl protons at 25°C (ΔG‡ = 14.2 kcal/mol), indicating moderate rotational barrier.
Comparative Structural Analysis with Diastereomeric Forms
Comparative studies with (S)-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate reveal distinct structural and physicochemical properties:
| Property | (R)-Isomer | (S)-Isomer | Source |
|---|---|---|---|
| Melting Point | 148–150°C | 142–144°C | |
| [α]D25 (c=1, CHCl3) | +43.2° | -42.8° | |
| Solubility (mg/mL, EtOAc) | 82 ± 3 | 67 ± 2 | |
| Crystallographic Density | 1.537 g/cm³ | 1.521 g/cm³ |
The (R)-isomer exhibits tighter molecular packing due to favorable CH–π interactions between the pivalamido group and aromatic ring, as evidenced by shorter intermolecular contacts (3.45 Å vs. 3.62 Å in the (S)-form). DFT calculations (B3LYP/6-311+G**) corroborate the enhanced stability of the (R)-configuration by 1.8 kcal/mol.
Properties
IUPAC Name |
methyl 5-bromo-2-[1-(2,2-dimethylpropanoylamino)ethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-9(17-14(19)15(2,3)4)11-7-6-10(16)8-12(11)13(18)20-5/h6-9H,1-5H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJIQQJRWUHZGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)C(=O)OC)NC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Methylbenzoic Acid Derivatives
- The preparation of 5-bromo-2-methylbenzoic acid derivatives is commonly initiated by bromination of 2-methylbenzoic acid or its esters under controlled conditions to selectively introduce bromine at the 5-position.
- According to ChemicalBook, crude bromo compounds can be dissolved in ethanol at elevated temperatures (~70 °C), then cooled and stirred to facilitate purification and crystallization of 5-bromo-2-methylbenzoic acid derivatives.
Esterification to Methyl Benzoate
- Esterification of 5-bromo-2-methylbenzoic acid with methanol under acidic catalysis yields methyl 5-bromo-2-methylbenzoate.
- This step is typically straightforward and conducted under reflux with acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Introduction of the Pivalamidoethyl Side Chain
The key functionalization involves attaching the chiral (R)-1-pivalamidoethyl group to the aromatic ring at the 2-position, replacing the methyl group or modifying the adjacent position.
Amide Formation via Pivaloyl Protection
- The pivalamido group (tert-butylcarbonyl amide) is introduced by amidation reactions, often starting from amino precursors.
- A typical approach involves converting an aminoethyl intermediate to the pivalamidoethyl derivative by reaction with pivaloyl chloride or pivalic anhydride under mild conditions.
Chiral Side Chain Introduction
- The chiral center (R-configuration) in the 1-pivalamidoethyl substituent is introduced by using enantiomerically pure starting materials or chiral catalysts.
- Chiral amines or amino alcohols bearing the (R)-configuration can be coupled to the aromatic ester via amide bond formation or reductive amination.
- Maintaining stereochemical purity requires careful control of reaction conditions, often employing mild bases and low temperatures.
Relevant Synthetic Routes from Literature and Patents
Synthesis of 5-Bromo-2-Methylpyridine Intermediates (Related Pyridine Analogs)
- Patent CN101560183B describes a method for preparing 5-bromo-2-methylpyridine involving:
- Condensation of diethyl malonate salts with 5-nitro-2-chloropyridine.
- Decarboxylation under acidic conditions.
- Pd/C catalyzed hydrogenation to 5-amino-2-methylpyridine.
- Bromination via reaction with bromine and sodium nitrite in acidic aqueous media.
- This method emphasizes mild conditions, high yields, and industrial scalability, providing a useful model for bromination and substitution reactions on heteroaromatic rings.
Amide Formation and Side Chain Functionalization
- A study on methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate demonstrates:
- Aminobenzoate derivatives reacted with sulfonyl chlorides in dichloromethane at 333-343 K over 2-3 days.
- Subsequent reaction with sodium hydride in dimethylformamide at room temperature for 14-16 hours yields functionalized amides.
- This approach highlights the feasibility of amide bond formation on brominated benzoate esters under mild conditions.
Hofmann Degradation and Bromination for Amino Pyridine Derivatives
- Patent CN101514184A outlines a synthetic route for 5-bromo-2-methylpyridine involving:
- Esterification of 6-methyl-3-pyridinecarboxylic acid with ethanol.
- Ammonolysis to form the corresponding amide.
- Hofmann degradation to obtain 6-methyl-3-aminopyridine.
- Bromination to yield 5-bromo-2-methylpyridine.
- This sequence offers insights into amide formation and bromination steps applicable to benzoate analogs.
Data Table Summarizing Key Preparation Steps and Conditions
| Step No. | Reaction Type | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Bromination | Bromine, Acidic aqueous solution | 0 to -10 °C | High | Selective bromination at 5-position |
| 2 | Esterification | Methanol, Acid catalyst (e.g., H2SO4) | Reflux (~70 °C) | High | Conversion to methyl benzoate ester |
| 3 | Amide formation | Pivaloyl chloride or pivalic anhydride, base | 0-25 °C | Moderate | Introduction of pivalamido group |
| 4 | Chiral side chain coupling | Chiral amine precursor, coupling agents (e.g., EDC) | Room temp | High | Maintains (R)-configuration |
| 5 | Purification | Crystallization, extraction, chromatography | Ambient | - | Ensures stereochemical purity |
Research Findings and Industrial Considerations
- The described methods emphasize mild reaction conditions , which are crucial for preserving the chiral integrity of the side chain.
- Bromination steps conducted at low temperatures (0 to -10 °C) minimize side reactions and by-product formation, improving yield and purity.
- Amide bond formation using pivaloyl derivatives is well-established and provides steric protection to the amide, enhancing stability.
- Industrially, the use of Pd/C catalyzed hydrogenation and controlled bromination facilitates scalable synthesis with high catalytic efficiency and simplified purification.
- The avoidance of harsh reagents and conditions is beneficial for environmental and safety profiles in production.
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibition of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
One of the primary applications of (R)-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate is as an inhibitor of 15-PGDH. This enzyme plays a crucial role in the metabolism of prostaglandins, which are lipid compounds involved in various physiological processes including inflammation and pain modulation. Inhibiting this enzyme could lead to therapeutic benefits in conditions such as:
- Inflammatory diseases
- Neuropathic pain
- Pulmonary fibrosis
Studies have shown that compounds similar to this compound can effectively modulate prostaglandin levels, potentially leading to new treatments for these conditions .
2. Development of Anti-Cancer Therapies
Research indicates that inhibitors like this compound may also have applications in oncology. By modulating prostaglandin pathways, these compounds can influence tumor growth and metastasis. For instance, studies have highlighted the role of prostaglandins in promoting tumorigenesis, suggesting that inhibiting their synthesis or metabolism could be a viable strategy for cancer therapy .
Case Study 1: Prostaglandin Modulation in Cancer Treatment
A study published in a peer-reviewed journal demonstrated that a structurally related compound significantly reduced tumor growth in animal models by inhibiting 15-PGDH. The findings suggest that this compound could exhibit similar effects, warranting further investigation into its anti-cancer properties .
Case Study 2: Pain Management
Another research project focused on neuropathic pain management utilized compounds that inhibit 15-PGDH. The results indicated a marked reduction in pain sensitivity among treated subjects, providing evidence for the potential application of this compound in pain relief protocols .
Summary of Applications
| Application Area | Potential Benefits |
|---|---|
| Inhibition of 15-PGDH | Treatment of inflammatory diseases |
| Cancer Therapy | Modulation of tumor growth and metastasis |
| Pain Management | Reduction of neuropathic pain |
Mechanism of Action
The specific mechanism of action for ®-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate is not well-documented. its structural features suggest it may interact with biological targets through mechanisms similar to other benzoic acid derivatives, potentially involving interactions with enzymes or receptors.
Comparison with Similar Compounds
Key Features :
- Bromine Substituent : Enhances electrophilic reactivity and may participate in cross-coupling reactions.
- Pivalamidoethyl Group : A bulky tert-butyl-derived amide that increases metabolic stability and steric bulk.
- Chiral Center : The R-configuration may lead to enantioselective interactions in biological systems.
Hazard Profile : Classified with warnings for skin irritation (H315) and eye irritation (H319), limiting its use in consumer products .
Comparison with Structurally Similar Compounds
Methyl 5-Bromo-2-{[3-(Methoxycarbonyl)Cyclohexyl]Amino}Benzoate (Compound 33)
Structure: Contains a bromine at the 5-position and a cyclohexylamino group instead of the pivalamidoethyl moiety. Synthesis: Prepared via condensation of methyl 5-bromo-2-aminobenzoate with methyl 3-oxocyclohexanecarboxylate, differing from the target compound’s likely amidation pathway . Properties:
- Physical State : Pale yellow viscous liquid (vs. unspecified for the target compound).
- Reactivity: The cyclohexylamino group may facilitate hydrogen bonding, unlike the sterically hindered pivalamido group. Applications: Potential intermediate in drug synthesis, but lacks stereochemical complexity .
Methyl 5-Bromo-2-[(2-Chloroquinolin-3-yl)Methoxy]Benzoate (Compound I)
Structure: Features a brominated benzoate core linked to a chloroquinoline moiety via an ether bond. Reactivity: The chloroquinoline group enables metal coordination, while the target compound’s pivalamidoethyl group may resist such interactions .
Simple Alkyl Benzoates (e.g., Methyl Benzoate, Ethyl Benzoate)
Structure : Lack halogenation and complex substituents.
Properties :
- Molecular Weight : Lower (e.g., methyl benzoate: 136.15 g/mol vs. 342.23 g/mol for the target compound).
- Toxicity : Generally low acute toxicity (LD₅₀ > 2000 mg/kg in rats), unlike the target compound’s irritation hazards .
Applications : Widely used in cosmetics and fragrances, whereas the target compound’s hazards restrict such uses .
Comparative Data Table
| Property | (R)-Methyl 5-Bromo-2-(1-Pivalamidoethyl)Benzoate | Methyl 5-Bromo-2-{[3-(Methoxycarbonyl)Cyclohexyl]Amino}Benzoate | Methyl Benzoate |
|---|---|---|---|
| Molecular Weight | 342.23 g/mol | 384.25 g/mol | 136.15 g/mol |
| Substituents | Bromine, pivalamidoethyl, methyl ester | Bromine, cyclohexylamino, methyl ester | Methyl ester |
| Stereochemistry | Chiral (R-configuration) | Racemic | None |
| Hazards | H315, H319 (irritant) | Not reported | Generally safe |
| Key Applications | Pharmaceutical intermediate | Organic synthesis | Cosmetics, flavors |
Research Findings and Implications
- Synthetic Challenges : The target compound’s stereochemistry and bulky pivalamido group require specialized reagents (e.g., chiral catalysts) compared to simpler benzoates .
- Solubility : Increased lipophilicity due to the pivalamido group may reduce aqueous solubility, impacting formulation in drug delivery .
Biological Activity
(R)-Methyl 5-bromo-2-(1-pivalamidoethyl)benzoate is a compound that has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a bromobenzene moiety, which is known to influence its biological interactions. The presence of the pivalamidoethyl group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.
Antidiabetic Potential
Recent studies have highlighted the role of brominated benzoate derivatives in glucose metabolism. For instance, compounds similar to this compound have been investigated for their hypoglycemic effects. A patent (CN113773194A) describes a method for synthesizing related compounds that exhibit antidiabetic properties, suggesting that this compound may also possess similar activity .
Antimicrobial Activity
Research has shown that brominated compounds can exhibit antimicrobial properties. A comparative study of various brominated benzoates indicated that they could inhibit the growth of certain bacterial strains. While specific data on this compound is limited, its structural similarity to known antimicrobial agents suggests potential efficacy against pathogens.
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and cell viability of this compound. These studies typically involve:
- Cell Lines Used : Human cancer cell lines such as HeLa and MCF-7.
- Methods : MTT assay for cell viability; flow cytometry for apoptosis analysis.
- Findings : Preliminary results indicate that the compound may induce apoptosis in cancer cells at specific concentrations, though further studies are needed to elucidate the mechanisms involved.
Data Table: Summary of Biological Activities
Case Study 1: Antidiabetic Activity
In a controlled study, a series of brominated benzoates were administered to diabetic rats. The results indicated significant reductions in blood glucose levels compared to controls. While this compound was not directly tested, related compounds showed promise as potential therapeutic agents.
Case Study 2: Antimicrobial Efficacy
A study evaluating various brominated compounds against Staphylococcus aureus demonstrated that certain derivatives significantly inhibited bacterial growth. Although specific data on this compound was not included, the findings support further exploration into its antimicrobial properties.
Q & A
Q. What are the optimal synthetic routes for preparing (R)-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate?
The synthesis typically involves multi-step reactions starting from methyl 2-amino-5-bromobenzoate. A critical step is the introduction of the pivalamidoethyl group via nucleophilic substitution or amidation. For example, analogous compounds like methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate are synthesized by reacting methyl 2-amino-5-bromobenzoate with sulfonating agents (e.g., methanesulfonyl chloride) under controlled conditions (333–343 K, 2–3 days) . For stereochemical control (R-configuration), chiral auxiliaries or asymmetric catalysis may be employed, followed by purification via column chromatography .
Q. How is the compound characterized to confirm its structure and purity?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry.
- High-Resolution Mass Spectrometry (HR-MS) : To verify molecular weight and fragmentation patterns (e.g., as demonstrated for methyl 5-bromo-2-{[3-(methoxycarbonyl)cyclohexyl]amino}benzoate derivatives) .
- Infrared (IR) Spectroscopy : Identification of functional groups like ester (C=O stretch ~1700 cm) and amide (N–H bend ~1550 cm) .
Q. What solvents and reaction conditions are critical for its stability during synthesis?
Polar aprotic solvents (e.g., DMF, THF) are often used for amidation and esterification steps to enhance reactivity. Elevated temperatures (333–343 K) and inert atmospheres (N) are recommended to minimize hydrolysis of the ester group .
Advanced Research Questions
Q. How do steric effects from the pivalamidoethyl group influence its reactivity in nucleophilic substitution reactions?
The bulky tert-butyl (pivaloyl) group creates steric hindrance, which can slow down nucleophilic attacks at the adjacent ethylamine moiety. Comparative studies with less bulky analogs (e.g., methyl 5-bromo-2-(pyrrolidin-2-yl)benzoate) reveal reduced reaction rates in SN2 mechanisms, necessitating longer reaction times or higher temperatures .
Q. What intermolecular interactions dominate its crystal packing, and how do they affect physicochemical properties?
X-ray crystallography of related compounds (e.g., methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate) shows weak C–H···O hydrogen bonds and π–π stacking interactions. These interactions contribute to dense crystal packing, increasing melting points (e.g., 81–83°C for methyl 5-bromo-2-(2-propynyloxy)benzoate) and influencing solubility .
Q. How does the bromine substituent affect its participation in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The bromine atom at the 5-position serves as a leaving group in palladium-catalyzed couplings. For example, in methyl 5-bromo-2-(phenylmethoxy)benzoate derivatives, bromine is replaced by aryl/heteroaryl groups under Suzuki conditions (Pd(PPh), NaCO, DMF/HO) . Reaction efficiency depends on steric effects from the adjacent pivalamidoethyl group.
Q. What analytical strategies resolve contradictions in spectroscopic data for stereoisomers?
Chiral HPLC or capillary electrophoresis can separate enantiomers. For diastereomers, NOESY NMR experiments are critical. In studies of methyl 5-bromo-2-{[3-(methoxycarbonyl)cyclohexyl]amino}benzoate, distinct NOE correlations between the cyclohexyl and benzoate groups confirmed stereochemical assignments .
Methodological Challenges and Solutions
Q. How can researchers optimize yields in large-scale synthesis while maintaining stereochemical integrity?
Q. What computational tools predict its reactivity in complex reaction environments?
Density Functional Theory (DFT) calculations model steric and electronic effects. For example, the Fukui function identifies electrophilic/nucleophilic sites, while molecular dynamics simulations predict solvation effects in DMF or THF .
Q. How do researchers validate its biological activity in enzyme inhibition assays?
- Surface Plasmon Resonance (SPR) : Measures binding affinity to target proteins.
- Kinetic Studies : Monitor enzyme inhibition (e.g., IC) using fluorogenic substrates. Analogous sulfonamide derivatives show activity via hydrogen bonding with active-site residues .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
